1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967481
InChI: InChI=1S/C23H23Cl2N3O2/c1-15-20(22(27-26-15)16-2-6-18(24)7-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-8-19(25)9-5-17/h2-9,30H,10-14H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C23H23Cl2N3O2
Molecular Weight: 444.3 g/mol

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone

CAS No.:

Cat. No.: VC14967481

Molecular Formula: C23H23Cl2N3O2

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone -

Specification

Molecular Formula C23H23Cl2N3O2
Molecular Weight 444.3 g/mol
IUPAC Name 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanone
Standard InChI InChI=1S/C23H23Cl2N3O2/c1-15-20(22(27-26-15)16-2-6-18(24)7-3-16)14-21(29)28-12-10-23(30,11-13-28)17-4-8-19(25)9-5-17/h2-9,30H,10-14H2,1H3,(H,26,27)
Standard InChI Key QTYNRHKWOHVSLM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Introduction

Synthesis Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine and pyrazole precursors. These are then coupled using appropriate reagents to form the final product. Common methods include:

  • Step 1: Preparation of 4-(4-chlorophenyl)piperidine.

  • Step 2: Synthesis of 5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl moiety.

  • Step 3: Coupling reaction to form the ethanone linker.

StepReagentsConditions
1Chlorophenyl compound, piperidine precursorBasic conditions, reflux
2Chlorophenyl compound, pyrazole precursorAcidic conditions, heating
3Piperidine derivative, pyrazole derivativeCoupling reagents (e.g., carbodiimide), room temperature

Biological Activity

While specific biological activities of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone are not well-documented, compounds with similar structures often exhibit potential as analgesics or anti-inflammatory agents. The presence of chlorophenyl groups may enhance interaction with biological targets, influencing its therapeutic profile.

Potential ActivityMechanism
AnalgesicInteraction with opioid receptors or modulation of pain pathways
Anti-inflammatoryInhibition of inflammatory mediators or pathways

Research Findings and Future Directions

Research on this compound is limited, and detailed studies are needed to fully understand its pharmacological properties and potential applications. Future studies should focus on:

  • In Vitro and In Vivo Assays: To assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: To optimize the compound for better therapeutic outcomes.

  • Toxicity and Pharmacokinetic Studies: To evaluate its suitability for clinical use.

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